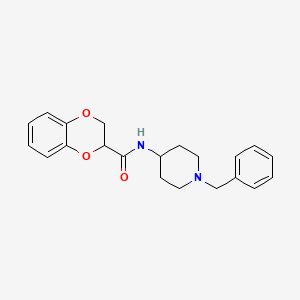

N-(1-benzyl-4-piperidinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves complex organic reactions aimed at enhancing specific pharmacological activities. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized to evaluate their anti-acetylcholinesterase activity, indicating the importance of substituents for activity enhancement (Sugimoto et al., 1990). Additionally, a one-pot, three-component synthesis approach was used to create novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, showcasing an environmentally friendly method for preparing diverse derivatives with potential antibacterial effects (Pouramiri et al., 2017).

Molecular Structure Analysis

Understanding the molecular interaction of compounds with specific receptors can highlight the importance of molecular structure in drug design. For example, the molecular interaction analysis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor revealed insights into conformational preferences and the structural basis for its antagonist activity (Shim et al., 2002).

Chemical Reactions and Properties

The reactivity and transformation of benzodioxin derivatives under various conditions are crucial for the development of new therapeutic agents. Research into the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and related derivatives highlights the reactivity of these compounds in the presence of nucleophilic amines, providing a pathway to potential therapeutic compounds (Bozzo et al., 2003).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal structure, are essential for understanding the behavior of chemical compounds under different environmental conditions. The hydrogen bonding patterns in proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids, for example, reveal how molecular structure influences the formation of solid-state structures and, consequently, the physical properties of these compounds (Smith & Wermuth, 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity with specific enzymes or receptors, determine the potential application of compounds in therapeutic contexts. The synthesis and evaluation of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide as a delta opioid receptor agonist demonstrate the relationship between chemical structure and receptor affinity, offering insights into the design of selective receptor agonists (Wei et al., 2000).

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

N-(1-benzyl-4-piperidinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as cisapride, is a prokinetic agent facilitating or restoring motility throughout the gastrointestinal tract. It is chemically related to metoclopramide and functions by enhancing acetylcholine release in the myenteric plexus of the gut. Its pharmacodynamic properties suggest a novel mechanism of action without central depressant or antidopaminergic effects. The pharmacokinetic properties indicate that cisapride is orally administered, with side effects such as diarrhea or loose stools occurring infrequently and related to its primary pharmacological action. Comparative studies have shown cisapride's efficacy in improving healing rates and symptoms in patients with reflux oesophagitis and in alleviating symptoms in patients with non-ulcer dyspepsia and gastroparesis, especially among diabetics. Limited data also suggest benefits for patients with chronic constipation due to underlying motility disorders. However, the relative position of cisapride in therapy remains undefined due to a lack of comparative trials with other therapeutic agents (McCallum, R. W., Prakash, C., Campoli-Richards, D., & Goa, K. L., 2012).

Chemical and Biological Applications

N-(1-benzyl-4-piperidinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide's related compounds, such as benzene-1,3,5-tricarboxamide (BTAs), have garnered attention in a wide range of scientific disciplines including nanotechnology, polymer processing, and biomedical applications. The simple structure and wide accessibility of BTAs, combined with a detailed understanding of their supramolecular self-assembly behavior, facilitate their use in applications ranging from nanometer-sized rod-like structures stabilized by threefold H-bonding to multivalent nature driving applications in the biomedical field. The first commercial applications of BTAs are emerging, highlighting the adaptable nature of this multipurpose building block for future scientific research and applications (Cantekin, S., de Greef, T. D., & Palmans, A., 2012).

Antifungal Applications

The antifungal activities of compounds isolated from Piper species, including amides, flavonoids, and lignans, have been documented, offering potential leads for pharmaceutical or agricultural fungicide development. These findings underscore the chemical diversity and bioactive potential of Piper-derived compounds for scientific research in drug discovery and development (Xu, W.-H., & Li, X.-C., 2011).

Mechanism of Action

While the exact mechanism of action for “N-(1-benzyl-4-piperidinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is not specified, it is structurally similar to 4-Benzylpiperidine, which acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c24-21(20-15-25-18-8-4-5-9-19(18)26-20)22-17-10-12-23(13-11-17)14-16-6-2-1-3-7-16/h1-9,17,20H,10-15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOZZKMGMCJBJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2COC3=CC=CC=C3O2)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (1-benzyl-piperidin-4-yl)-amide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({4-ethyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5570923.png)

![3-{[methyl(phenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5570928.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5570940.png)

![methyl 3-{[(2-fluorophenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate](/img/structure/B5570971.png)

![N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5570973.png)

![6-{[4-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5570977.png)

![N-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5571000.png)

![3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5571003.png)